molecular formula C12H17NO3 B11881003 Carbamic acid, N-ethyl-N-methyl-, 3-[(1S)-1-hydroxyethyl]phenyl ester

Carbamic acid, N-ethyl-N-methyl-, 3-[(1S)-1-hydroxyethyl]phenyl ester

Cat. No.: B11881003
M. Wt: 223.27 g/mol
InChI Key: UPFRTBVKMHUBLD-VIFPVBQESA-N
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Description

Carbamic acid, N-ethyl-N-methyl-, 3-[(1S)-1-hydroxyethyl]phenyl ester is a chemical compound with a complex structure that includes a carbamate group, an ethyl group, a methyl group, and a phenyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, N-ethyl-N-methyl-, 3-[(1S)-1-hydroxyethyl]phenyl ester typically involves the reaction of N-ethyl-N-methylcarbamate with 3-[(1S)-1-hydroxyethyl]phenol. The reaction is usually carried out in the presence of a catalyst, such as a base or an acid, under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, N-ethyl-N-methyl-, 3-[(1S)-1-hydroxyethyl]phenyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., acids or bases). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction may result in reduced derivatives.

Scientific Research Applications

Carbamic acid, N-ethyl-N-methyl-, 3-[(1S)-1-hydroxyethyl]phenyl ester has several scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It is studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and its role in drug development.

    Industry: It is used in the production of various industrial products, including polymers and coatings.

Mechanism of Action

The mechanism of action of carbamic acid, N-ethyl-N-methyl-, 3-[(1S)-1-hydroxyethyl]phenyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, methyl-, ethyl ester
  • Carbamic acid, phenyl ester
  • Carbamic acid, phenyl-, ethyl ester
  • Carbamic acid, methyl-, 3-methylphenyl ester

Uniqueness

Carbamic acid, N-ethyl-N-methyl-, 3-[(1S)-1-hydroxyethyl]phenyl ester is unique due to its specific structure, which includes a combination of ethyl, methyl, and phenyl ester groups. This unique structure gives it distinct chemical and physical properties, making it suitable for specific applications in research and industry.

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

[3-[(1S)-1-hydroxyethyl]phenyl] N-ethyl-N-methylcarbamate

InChI

InChI=1S/C12H17NO3/c1-4-13(3)12(15)16-11-7-5-6-10(8-11)9(2)14/h5-9,14H,4H2,1-3H3/t9-/m0/s1

InChI Key

UPFRTBVKMHUBLD-VIFPVBQESA-N

Isomeric SMILES

CCN(C)C(=O)OC1=CC=CC(=C1)[C@H](C)O

Canonical SMILES

CCN(C)C(=O)OC1=CC=CC(=C1)C(C)O

Origin of Product

United States

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